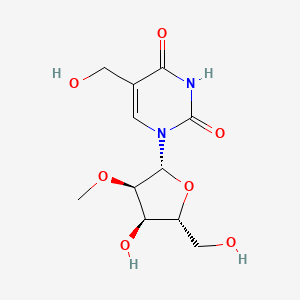
2'-O-Methyl-5-hydroxyMethyluridine
Descripción general
Descripción
2’-O-Methyl-5-hydroxyMethyluridine is a modified nucleoside that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is methylated, and the 5’ position of the uracil base is hydroxymethylated. These modifications confer unique properties to the nucleoside, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-5-hydroxyMethyluridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.
Methylation of the 2’ hydroxyl group: using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Hydroxymethylation of the 5’ position: of the uracil base, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of 2’-O-Methyl-5-hydroxyMethyluridine may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-Methyl-5-hydroxyMethyluridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group at the 5’ position can be oxidized to formyl or carboxyl groups.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: 5-Formyluridine, 5-Carboxyuridine.
Reduction: 5-Methyluridine.
Substitution: 2’-Azido-5-hydroxyMethyluridine, 2’-Thio-5-hydroxyMethyluridine.
Aplicaciones Científicas De Investigación
2’-O-Methyl-5-hydroxyMethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Incorporated into RNA molecules to investigate the effects of methylation on RNA stability and function.
Medicine: Explored for its potential antiviral properties and as a component in the development of nucleoside analog drugs.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’-O-Methyl-5-hydroxyMethyluridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA molecules. The methylation at the 2’ position enhances the stability of RNA by protecting it from enzymatic degradation. The hydroxymethyl group at the 5’ position can participate in hydrogen bonding, affecting the base-pairing properties and overall conformation of the RNA.
Molecular Targets and Pathways:
RNA Stability: The compound stabilizes RNA molecules by preventing degradation by ribonucleases.
Gene Regulation: It can modulate gene expression by affecting RNA processing and translation.
Comparación Con Compuestos Similares
2’-O-Methyl-5-hydroxyMethyluridine can be compared with other modified nucleosides such as:
2’-O-Methyluridine: Lacks the hydroxymethyl group at the 5’ position, making it less versatile in hydrogen bonding interactions.
5-HydroxyMethyluridine: Lacks the methyl group at the 2’ position, resulting in lower stability against enzymatic degradation.
5-Formyluridine: An oxidized form of 5-hydroxyMethyluridine, which can participate in different chemical reactions.
Uniqueness: The combination of methylation at the 2’ position and hydroxymethylation at the 5’ position makes 2’-O-Methyl-5-hydroxyMethyluridine unique in its ability to enhance RNA stability and participate in diverse chemical interactions.
Propiedades
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLVUOUHLNLDA-FDDDBJFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B3301413.png)
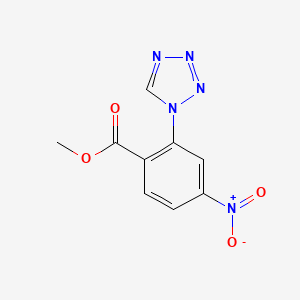
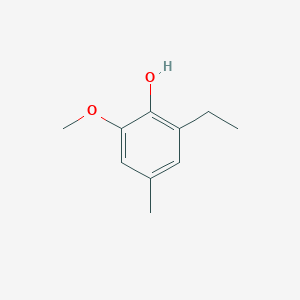


![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)

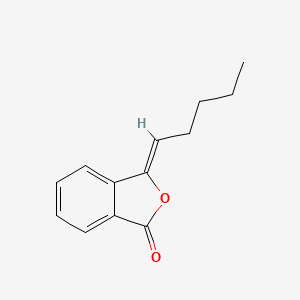

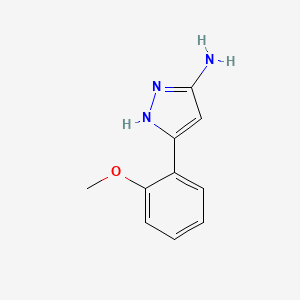

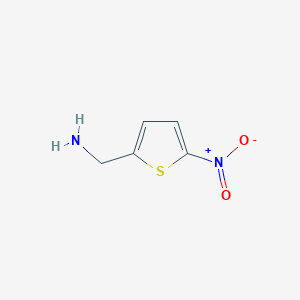
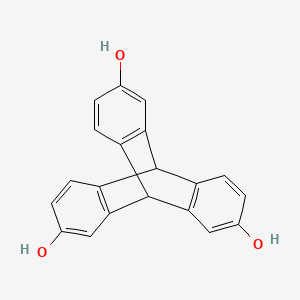
![2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3301500.png)
